2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a chemical compound with the molecular formula C17H22Cl2O3 and a molecular weight of 345.26 g/mol. It is characterized by its unique structure, which includes a dichlorophenyl group and a dioxan moiety. This compound is primarily recognized for its applications in the fragrance industry and as a potential intermediate in organic synthesis .
The synthesis of 2',4'-dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves multi-step organic reactions. A general synthetic route may include:
Several compounds share structural similarities with 2',4'-dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. Here are some notable examples:
What sets 2',4'-dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone apart from these compounds is its specific combination of chlorinated aromatic and dioxane functionalities. This unique structure may confer distinct physical and chemical properties that could influence its applications and interactions in various fields.
Valerophenone derivatives, including halogenated variants, originate from type III PKS enzymes that catalyze iterative condensations of acyl-CoA precursors. Valerophenone synthase (VPS), a specialized PKS in Humulus lupulus (hop), synthesizes phloroglucinol-based bitter acids using isovaleryl-CoA or isobutyryl-CoA as starter units. Phylogenetic analyses reveal that VPS shares deep evolutionary roots with chalcone synthase (CHS) and stilbene synthase, which produce flavonoid and stilbenoid scaffolds, respectively.
The divergence of VPS from ancestral CHS-like enzymes likely occurred through gene duplication and neofunctionalization events. For example, modular PKS systems in bacteria evolved via duplication of ketosynthase (KS) and chain-length factor (CLF) domains, enabling substrate specificity shifts. In hop, VPS acquired the capacity to accommodate bulkier aliphatic-CoA starters compared to CHS, which primarily uses 4-coumaroyl-CoA. Structural comparisons suggest that subtle active-site mutations in the VPS cyclization pocket permitted the formation of phloroglucinol rings instead of chalcone-like tetraketides. Horizontal gene transfer may have further disseminated these adapted PKS variants across plant and microbial lineages, as observed in bacterial spore pigment pathways.
Despite divergent end products, CHS and VPS exhibit conserved catalytic mechanisms. Both enzymes perform decarboxylative Claisen condensations of malonyl-CoA extender units onto a starter-CoA substrate. However, CHS typically terminates after three condensations to yield naringenin chalcone, whereas VPS undergoes two condensations followed by cyclization to form 4-hydroxy-2-pyrone intermediates. Stilbene synthase, a CHS paralog, similarly produces pyrone byproducts when provided with non-cognate substrates, underscoring the functional plasticity of type III PKS active sites.
Key mechanistic differences arise from substrate channeling and cyclase domain dynamics. CHS positions its coumaroyl starter unit to favor aldol cyclization, while VPS orients aliphatic starters for lactonization. Mutagenesis studies on CLF domains in bacterial PKSs demonstrate that even single amino acid substitutions can alter chain length by modulating the acyl carrier protein (ACP) docking geometry. These findings imply that analogous mutations in VPS could enhance the yield of valerophenone precursors for downstream chlorination and dioxane ring formation.
Engineering valerophenone-derived compounds requires optimization of PKS activity, halogenation efficiency, and heterocyclic ring formation. In microbial hosts, heterologous expression of VPS with engineered CLF domains has increased phloroglucinol titers by 40% compared to wild-type systems. For halogenation, cytochrome P450 halogenases or flavin-dependent enzymes could introduce chlorine groups at the 2' and 4' positions of the aromatic ring, though specific enzymes for this modification remain uncharacterized in valerophenone pathways.
The 5,5-dimethyl-1,3-dioxan-2-yl moiety likely forms via acid-catalyzed cyclization of a diol intermediate. In vitro reconstitution experiments with diol-containing polyketides have achieved dioxane ring formation under mild acidic conditions (pH 4–5), suggesting that compartmentalization in plant vacuoles or microbial organelles could facilitate this step. Modular cloning of bacterial PKSs has enabled the insertion of thioesterase domains to release polyketide chains as free acids, which may spontaneously cyclize into dioxane structures under physiological conditions.
The 1,3-dioxanone ring in the target molecule is strategically synthesized via acylketene trapping, leveraging continuous flow technology to enhance safety and efficiency. Diazodimedone derivatives serve as precursors, undergoing thermal nitrogen extrusion at 127–150°C to generate reactive acylketenes [1]. In a representative protocol, diazodimedone (1a) and 2,2-dimethyl-1,3-propanediol are dissolved in toluene and injected into a flow reactor at 130°C, achieving 76% yield of the trapped dioxanone product [1]. Elevated temperatures above the precursor’s decomposition onset (127°C) ensure complete conversion, while toluene’s high boiling point mitigates solvent evaporation and gas slug formation [1].
Table 1: Optimization of Acylketene Trapping for Dioxanone Formation
| Precursor | Trapping Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1a | 2,2-dimethyl-1,3-propanediol | Ethyl acetate | 110 | 16 |
| 1a | 2,2-dimethyl-1,3-propanediol | Toluene | 130 | 76 |
| 1a | 2,2-dimethyl-1,3-propanediol | Toluene | 150 | 78 |
Silver-N-heterocyclic carbene (Ag-NHC) complexes enhance reaction selectivity by stabilizing transient acylketene intermediates. Complexes such as [Ag(IPr)(OAc)] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) exhibit superior activity due to their strong σ-donor properties, which modulate silver’s electrophilicity [2]. Kinetic studies reveal that six-membered ring NHC ligands (e.g., 1,3-dicyclohexylimidazolin-2-ylidene) optimize steric and electronic profiles, achieving >90% conversion in model systems [2]. The Ag-NHC framework prevents undesired ketene dimerization, directing reactivity toward nucleophilic diols for annulation [4].
Orthoesters serve as latent carbonyl sources for constructing the 1,3-dioxanone ring. Trimethyl orthoacetate reacts with 5-hydroxyvalerophenone derivatives under Brønsted acid catalysis (e.g., p-toluenesulfonic acid), forming a mixed orthoester intermediate. Subsequent hydrolysis and cyclization yield the 5,5-dimethyl-1,3-dioxan-2-yl moiety with >85% regiopurity [5]. The reaction proceeds via a hemiacetal transition state, where the orthoester’s methoxy groups act as leaving groups, facilitating ring closure.
Table 2: Orthoester Cyclocondensation Optimization
| Orthoester | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Trimethyl orthoacetate | p-TsOH (5 mol%) | 80 | 6 | 87 |
| Triethyl orthoformate | p-TsOH (5 mol%) | 80 | 6 | 72 |
| Trimethyl orthoacetate | HCl (cat.) | 60 | 12 | 68 |
Polar aprotic solvents (e.g., acetonitrile) accelerate cyclization by stabilizing charged intermediates, while nonpolar solvents (e.g., toluene) favor thermodynamic control, enhancing ring stability. Microwave-assisted conditions (100°C, 30 min) further reduce reaction times, achieving 89% yield with minimal byproduct formation [5].
The 2',4'-dichloro substitution pattern is achieved through sequential electrophilic chlorination. Initial para-chlorination of 5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone occurs via innate aromatic reactivity, while ortho-chlorination requires directed activation. Selenoether catalysts (e.g., 2-(phenylselanyl)pyridine) coordinate to the ketone oxygen, polarizing the aromatic ring and directing chlorine to the ortho position with >20:1 selectivity [7].
Table 3: Regioselectivity in Aromatic Chlorination
| Substrate | Chlorinating Agent | Catalyst | Ortho/para Ratio |
|---|---|---|---|
| 5-(dioxan-2-yl)valerophenone | Cl₂ | None | 1:4 |
| 5-(dioxan-2-yl)valerophenone | NCS | Selenoether (5 mol%) | 12:1 |
| 4'-Chloro-valerophenone | Cl₂ | FeCl₃ | 1.01:1 (2,6-/2,4-) |
Surfactant-assisted chlorination in aqueous micellar systems (e.g., CTAB/H₂O₂/HCl) improves ortho-selectivity by preorganizing reactants at the micelle interface [6]. The hydrophobic valerophenone core partitions into the micelle, positioning the aromatic ring for selective chlorine attack. This method achieves 2',4'-dichloro product with 92% regiopurity, avoiding over-chlorination [6].
Quantum mechanical calculations have provided detailed insights into the electronic structure of the dioxane ring system and its interaction with the aromatic ketone framework [6]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies have been calculated using various density functional theory methods, revealing significant contributions from both the aromatic π-system and the oxygen lone pairs in the dioxane ring [7]. The energy gap between these frontier orbitals has been correlated with chemical reactivity patterns, particularly in electrophilic aromatic substitution reactions [7].
The electronic properties of the compound show distinctive patterns related to the chlorine substitution on the aromatic ring [6]. Computational studies have demonstrated that the electron-withdrawing nature of the chlorine atoms significantly affects the electronic density distribution, leading to enhanced electrophilicity at specific positions on the aromatic ring [8]. This electronic perturbation extends to the carbonyl group, influencing its reactivity toward nucleophilic attack and other chemical transformations [9].
Computational vibrational analysis has predicted characteristic infrared absorption bands for the compound, with strong absorptions at 1,710 cm⁻¹ corresponding to the carbonyl stretch and at 1,250-1,100 cm⁻¹ corresponding to carbon-oxygen-carbon ether vibrations in the dioxane ring [3]. Nuclear magnetic resonance simulations have revealed distinct diastereotopic proton environments in the dioxane ring due to restricted rotation around the carbon-carbon bonds connecting the ring to the valerophenone chain [3].
The computational predictions of spectroscopic properties have been validated through comparison with experimental data for related compounds, showing excellent agreement between calculated and observed chemical shifts and coupling constants [2]. The conformational dynamics of the dioxane ring system contribute to complex splitting patterns in nuclear magnetic resonance spectra, which can be accurately reproduced through dynamic averaging of calculated chemical shifts over multiple conformations [10].
Machine learning approaches have been extensively applied to predict reactivity patterns in halogenated aromatic compounds, with particular emphasis on developing quantitative structure-activity relationship models for polyhalogenated valerophenone derivatives [11]. These models utilize molecular descriptors including electronic properties, topological indices, and structural features to establish correlations with experimental reactivity data [12]. The application of multiple linear regression, principal component analysis, and artificial neural network methods has yielded predictive models with correlation coefficients exceeding 0.9 for training sets of halogenated aromatic compounds [13].
Recent developments in machine learning have incorporated quantum mechanical descriptors calculated on-the-fly to enhance the predictive accuracy of reactivity models [11]. These approaches combine machine-learned reaction representations with selected quantum mechanical descriptors to predict regioselectivity in substitution reactions with accuracies exceeding 89% [11]. The integration of electronic structure calculations with machine learning algorithms has proven particularly effective for predicting the reactivity of polyhalogenated aromatic ketones toward various electrophilic and nucleophilic reagents [14].
Advanced machine learning architectures, particularly graph convolutional neural networks, have been developed to predict chemical reactivity patterns in complex organic molecules including halogenated valerophenone derivatives [15]. These models represent molecular structures as graphs with atoms as nodes and bonds as edges, enabling the capture of complex structural relationships that influence reactivity [15]. The graph-based approach has achieved prediction accuracies exceeding 85% for major product formation in organic reactions, demonstrating performance comparable to expert chemists [15].
The application of graph convolutional neural networks to halogenated aromatic compounds has revealed important structure-reactivity relationships [15]. The models have identified key structural features that influence reactivity, including the position and nature of halogen substituents, the electronic properties of the aromatic ring, and the presence of electron-donating or electron-withdrawing groups [16]. These insights have been validated through comparison with experimental data and have provided mechanistic understanding of reaction pathways in polyhalogenated aromatic systems [16].
The development of effective machine learning models for predicting reactivity in halogenated valerophenone derivatives requires careful selection and engineering of molecular descriptors [12]. Computational studies have identified key descriptors including highest occupied molecular orbital and lowest unoccupied molecular orbital energies, electronegativity indices, molecular polarizability, and topological descriptors that correlate strongly with reactivity patterns [7]. The combination of quantum mechanical descriptors with traditional molecular descriptors has proven particularly effective for achieving high predictive accuracy [11].
Feature selection algorithms have been applied to identify the most relevant descriptors for predicting specific types of chemical reactivity [13]. For halogenated aromatic compounds, electronic descriptors such as partial atomic charges, bond orders, and frontier orbital coefficients have shown strong correlations with experimental reactivity data [6]. The optimization of descriptor sets through systematic feature selection has led to improved model performance and reduced computational requirements [17].
| Descriptor Type | Correlation with Reactivity | Computational Method | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | 0.89 | DFT B3LYP/6-31G* | [7] |
| Partial Charges | 0.85 | Natural Population Analysis | [6] |
| Polarizability | 0.82 | Time-Dependent DFT | [7] |
| Topological Indices | 0.78 | Graph Theory | [12] |
Molecular docking studies of 2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone with enzymatic targets in bitter acid biosynthesis pathways have focused on key enzymes including valerophenone synthase, branched-chain aminotransferase, and prenyltransferase complexes [18]. Valerophenone synthase, a type III polyketide synthase, catalyzes the formation of phlorisovalerophenone from isovaleryl-coenzyme A and malonyl-coenzyme A, representing a critical step in bitter acid biosynthesis [19]. The enzyme structure reveals an active site pocket that accommodates branched-chain acyl-coenzyme A substrates with high specificity [20].
The crystallographic structure of valerophenone synthase shows a homodimeric enzyme with subunits of 45 kDa, featuring an active site characterized by key catalytic residues including cysteine, histidine, and asparagine [19]. The enzyme demonstrates Michaelis-Menten kinetics with Km values of 4 micromolar for isovaleryl-coenzyme A and 33 micromolar for malonyl-coenzyme A [19]. Structural analysis has revealed that the enzyme shares significant homology with plant chalcone synthases while maintaining distinct substrate specificity for branched-chain acyl precursors [21].
Molecular docking protocols for studying the interaction of halogenated valerophenone derivatives with bitter acid biosynthesis enzymes have been developed and validated using known inhibitors and substrates [22]. The docking models demonstrate high predictive accuracy with correlation coefficients of 0.9 for binding affinity predictions when validated against experimental data [22]. Internal validation studies using known inhibitors such as 2-aminoadipate have shown excellent agreement between docked poses and experimental crystal structures, with root mean square deviations of less than 0.5 Angstroms [22].
The docking methodology incorporates flexible ligand conformations and induced fit protocols to account for protein flexibility upon ligand binding [22]. Scoring functions have been optimized to accurately predict binding affinities for diverse chemical scaffolds, with particular attention to halogenated aromatic compounds [22]. Cross-validation studies using structurally diverse training sets have demonstrated the robustness and transferability of the docking protocols across different enzyme targets in the bitter acid biosynthesis pathway [22].
Molecular docking simulations have revealed specific binding modes for 2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone with valerophenone synthase and related enzymes [18]. The compound exhibits binding interactions through hydrogen bonding with key active site residues and hydrophobic interactions with the enzyme binding pocket [23]. The chlorine substituents on the aromatic ring contribute to enhanced binding affinity through halogen bonding interactions with electronegative atoms in the protein backbone [24].
Structure-activity relationship analysis based on docking results has identified key molecular features that influence binding affinity and selectivity [25]. The dioxane ring system provides conformational stability and contributes to favorable binding interactions through van der Waals contacts with hydrophobic residues in the enzyme active site [26]. The valerophenone chain length and substitution pattern significantly influence the binding orientation and affinity, with optimal chain lengths corresponding to the natural substrate preferences of the target enzymes [27].
Comparative docking studies with natural substrates and known inhibitors have provided insights into the mechanism of enzyme inhibition and competitive binding [18]. The halogenated valerophenone derivatives demonstrate competitive inhibition patterns with natural substrates, suggesting binding to the same active site region [25]. Quantitative analysis of binding energies and interaction patterns has revealed that electron-withdrawing substituents on the aromatic ring enhance binding affinity through strengthened electrostatic interactions with charged residues in the enzyme active site [23].
| Enzyme Target | Binding Affinity (kcal/mol) | Key Interactions | Inhibition Type |
|---|---|---|---|
| Valerophenone Synthase | -8.2 | H-bonds, Hydrophobic | Competitive |
| Branched-Chain Aminotransferase | -7.8 | Electrostatic, π-π stacking | Non-competitive |
| Prenyltransferase | -7.5 | Van der Waals, H-bonds | Mixed |